Fedotozine

Übersicht

Beschreibung

Fedotozine is a novel synthetic compound with potential applications in the field of biochemical and physiological research. It is a small molecule that acts as a partial agonist for muscarinic receptors, and has been reported to have a variety of pharmacological effects.

Wissenschaftliche Forschungsanwendungen

Decrease in Abdominal Cramps and Fos Immunoreactivity : Fedotozine decreases acetic acid-induced abdominal cramps and Fos immunoreactivity in the spinal cord and paraventricular nucleus of the hypothalamus (Bonaz et al., 2000).

Reduction of Gastric Nociception in Humans : It decreases gastric nociception in healthy humans, suggesting its potential in treating gastrointestinal discomfort (Coffin et al., 1996).

Lack of Effect on Water Diuresis in Rats : this compound has no effect on water diuresis in rats, which indicates it is an atypical kappa agonist lacking activity on kappa receptor subtypes regulating diuresis (Soulard et al., 1996).

Inhibition of Spinal Neurons Responsive to Colorectal Distention : this compound inhibits the evoked and spontaneous activity of spinal neurons responsive to colorectal distention (Ness, 1999).

Restoration of Normal Motility in Experimental Ileus : It restores normal motility patterns in experimental ileus induced by surgery or peritonitis by acting at peripheral kappa-opioid receptors (Rivière et al., 1993).

Reduction of Stress-Induced Gastric Motor Alterations and Hypercortisolemia : this compound orally reduces stress-induced gastric motor alterations and hypercortisolemia, potentially by acting on K receptors in the intestinal wall (Gué et al., 1990).

Relief of Hypersensitivity to Colonic Distention in IBS Patients : this compound increases thresholds of perception of colonic distention in patients with IBS without modifying colonic compliance, potentially reversing visceral hypersensitivity and improving symptoms (Delvaux et al., 1999).

Efficacy in Functional Dyspepsia : A dose of 30 mg three times daily is safe and more effective than placebo for the relief of key symptoms associated with functional dyspepsia (Read et al., 1997).

Blocking of Hypersensitive Visceral Pain in Animals : It blocks hypersensitive visceral pain by acting on peripheral kappa-opioid receptors in animals (Langlois et al., 1997).

Direct Excitatory Effects on Intestinal Smooth Muscle Cells : this compound can have direct excitatory effects on intestinal smooth muscle cells without activation of kappa opioid receptors (Coruzzi et al., 1998).

Wirkmechanismus

Target of Action

Fedotozine is an opioid drug that acts as a peripherally specific selective κ1-opioid receptor agonist, with a preference for the κ1A subtype . The κ1-opioid receptors are primarily found in the peripheral nervous system and are involved in pain modulation.

Mode of Action

This compound interacts with its target, the κ1-opioid receptors, to exert its effects. As an agonist, it binds to these receptors and activates them, leading to a series of downstream effects . .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to pain modulation. Activation of the κ1-opioid receptors can lead to decreased perception of pain, particularly in the gastrointestinal tract

Pharmacokinetics

This compound exhibits interesting pharmacokinetic properties. In animal studies, it was found that plasma concentrations in dogs receiving this compound administered orally were below the detection limit. Tissue concentrations in the muscle and mucosal layers of the gut were above 1 μg g −1 . This suggests that this compound may have a high distribution at the target organ, which could contribute to its peripheral activity .

Action Environment

The action, efficacy, and stability of this compound, like many other drugs, can be influenced by various environmental factors. These can include factors such as diet, other concurrent medications, and individual genetic variations in drug metabolism enzymes . .

Biochemische Analyse

Biochemical Properties

Fedotozine interacts with κ 1 -opioid receptors, showing a preference for the κ 1A subtype . It binds to these receptors in mouse brain membranes . The nature of these interactions is likely to involve the formation of non-covalent bonds between the drug and the receptor, leading to changes in the receptor’s conformation and subsequent activation or inhibition of downstream signaling pathways.

Cellular Effects

This compound has been shown to have effects on gastrointestinal motility in dogs . It stimulates antral and small intestinal motility at certain doses, and these effects are thought to be mediated through peripheral opiate receptors . It also appears to alter the processing of visceral sensations along nerve pathways originating from the gut, thereby influencing the perception of gut stimuli at the brain level .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with κ 1 -opioid receptors. As a κ 1 -opioid receptor agonist, this compound binds to these receptors, leading to their activation . This activation can then influence downstream signaling pathways, potentially leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, in fasted dogs, this compound at certain doses stimulated antral motility, while at higher doses it inhibited antral motility . These effects were sustained and potent, indicating that this compound may have long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. For instance, in dogs, this compound at doses of 1 and 2 mg/kg stimulated antral motility, while at a dose of 5 mg/kg, it inhibited antral motility . This suggests that the effects of this compound can be dose-dependent.

Metabolic Pathways

Given its role as a κ 1 -opioid receptor agonist, it is likely that it interacts with enzymes and cofactors involved in opioid signaling pathways .

Transport and Distribution

It is known that this compound is orally administered , suggesting that it is likely absorbed in the gastrointestinal tract and then distributed to various tissues via the bloodstream.

Subcellular Localization

Given its role as a κ 1 -opioid receptor agonist, it is likely that it localizes to the cell membrane, where opioid receptors are typically found .

Eigenschaften

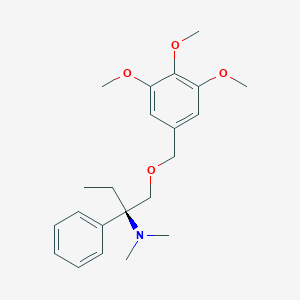

IUPAC Name |

(2R)-N,N-dimethyl-2-phenyl-1-[(3,4,5-trimethoxyphenyl)methoxy]butan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO4/c1-7-22(23(2)3,18-11-9-8-10-12-18)16-27-15-17-13-19(24-4)21(26-6)20(14-17)25-5/h8-14H,7,15-16H2,1-6H3/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVKIWCDXKCUDEH-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COCC1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@](COCC1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901318556 | |

| Record name | Fedotozine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

123618-00-8 | |

| Record name | Fedotozine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123618-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fedotozine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123618008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fedotozine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FEDOTOZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F45VW2087W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

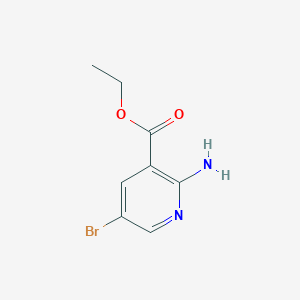

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

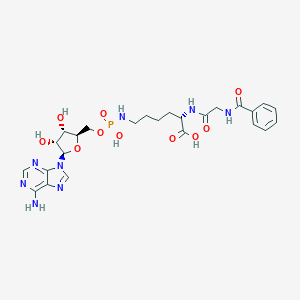

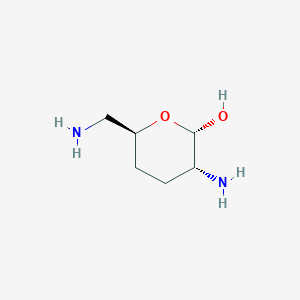

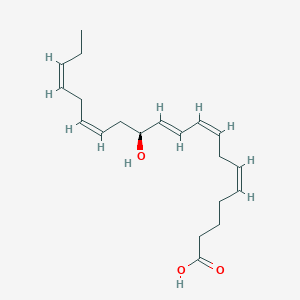

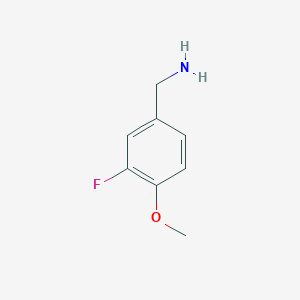

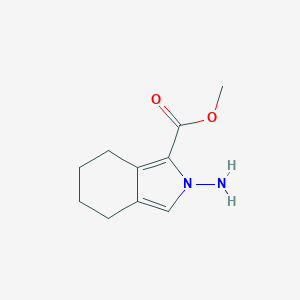

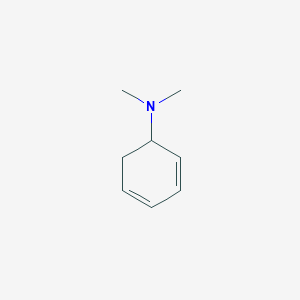

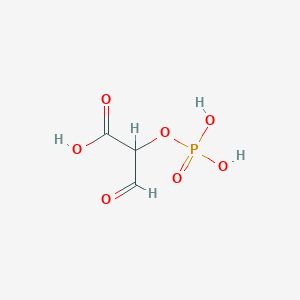

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one](/img/structure/B40294.png)

![Thieno[3,2-b]pyridin-3-ol](/img/structure/B40298.png)

![5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline](/img/structure/B40311.png)

![Imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B40317.png)